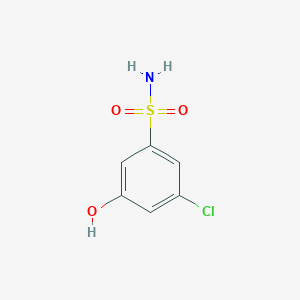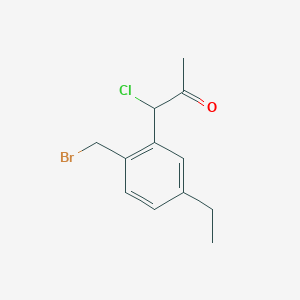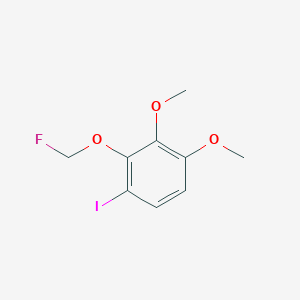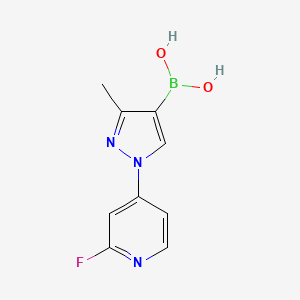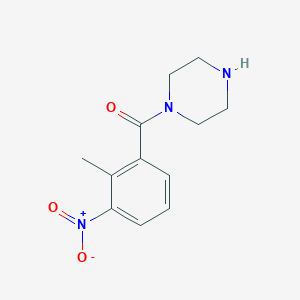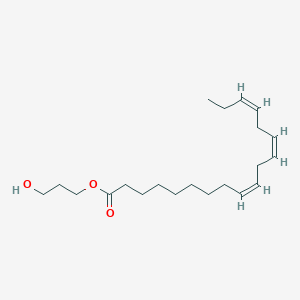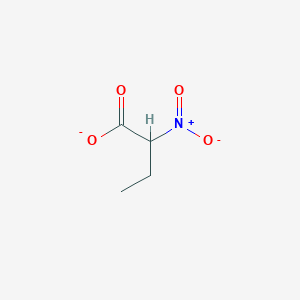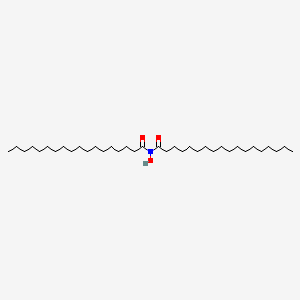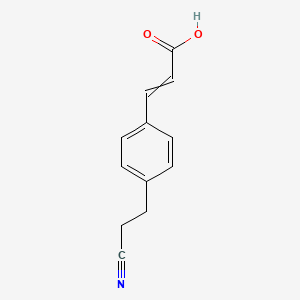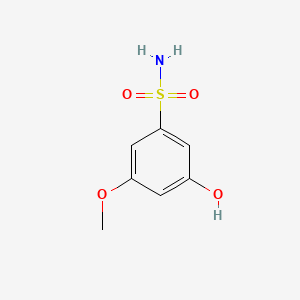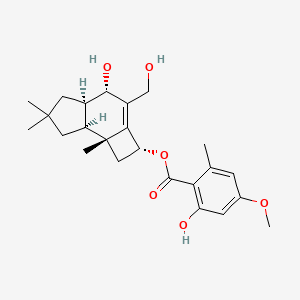
Armillol everninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Armillol everninate is a compound belonging to the class of protoilludene-type sesquiterpene aryl esters. These compounds are synthesized exclusively by parasitic fungi of the genus Armillaria, which are globally distributed. This compound is characterized by its complex structure, which includes a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of armillol everninate involves the isolation of a gene cluster from Armillaria gallica, which encodes protoilludene synthase and several cytochrome P450 monooxygenases. The pathway-committing step is catalyzed by protoilludene synthase, which converts Δ-6-protoilludene into protoilludene-8α-hydroxylase. This enzyme catalyzes the first committed step in the this compound pathway .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering, where the gene cluster encoding the necessary enzymes is introduced into a suitable host organism. This allows for the large-scale production of the compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Armillol everninate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and methyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of the compound .
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have modified functional groups. These derivatives can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Armillol everninate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of protoilludene-type sesquiterpene aryl esters. In biology, it is studied for its antimicrobial and cytotoxic activities, making it a promising lead for the development of new antibiotics and anticancer drugs. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the development of bioactive natural products for various applications .
Wirkmechanismus
The mechanism of action of armillol everninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes. This leads to the disruption of essential cellular functions, resulting in antimicrobial and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Armillol everninate is unique among protoilludene-type sesquiterpene aryl esters due to its specific structural features and biological activities. Similar compounds include melleolides and armillyl orsellinates, which share the protoilludene core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its potent antimicrobial and cytotoxic activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
102092-44-4 |
|---|---|
Molekularformel |
C24H32O6 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C24H32O6/c1-12-6-13(29-5)7-17(26)19(12)22(28)30-18-10-24(4)16-9-23(2,3)8-14(16)21(27)15(11-25)20(18)24/h6-7,14,16,18,21,25-27H,8-11H2,1-5H3/t14-,16+,18-,21+,24-/m1/s1 |
InChI-Schlüssel |
KIBURFBDQVFUHO-ZXSIQIRYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


